c-Met-IN-10

c-Met kinase inhibition Enzymatic assay IC50 comparison

Select c-Met-IN-10 (compound 26a) as your Type II c-Met kinase probe. With an enzymatic IC₅₀ of 16 nM and superior cytotoxicity to foretinib in H460 (0.72 µM) and HT-29 (0.56 µM) cells, this 4-phenoxypyridine derivative is ideal for SAR, colony formation, apoptosis, and cell migration studies. A validated benchmark for multi-cell-line screening (A549 IC₅₀: 1.59 µM). Avoid substitution risk—its inactive-state binding mode ensures superior performance against resistance mutants.

Molecular Formula C26H21FN6O5
Molecular Weight 516.5 g/mol
Cat. No. B12408198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Met-IN-10
Molecular FormulaC26H21FN6O5
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=CC(=NC=C4)NC(=O)C5CC5)F
InChIInChI=1S/C26H21FN6O5/c1-32-25(36)22(31-33(26(32)37)17-5-3-2-4-6-17)24(35)29-16-9-10-20(19(27)13-16)38-18-11-12-28-21(14-18)30-23(34)15-7-8-15/h2-6,9-15H,7-8H2,1H3,(H,29,35)(H,28,30,34)
InChIKeyWAJMNPGYTYIUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Met-IN-10 (Compound 26a): A Potent Type II c-Met Kinase Inhibitor for Cancer Research Procurement


c-Met-IN-10, designated as compound 26a in primary literature, is a small-molecule inhibitor of the c-Met (HGFR) receptor tyrosine kinase. It belongs to the 4-phenoxypyridine class of Type II c-Met inhibitors [1]. The compound exhibits an enzymatic IC₅₀ of 16 nM (0.016 µM) against c-Met kinase [1] and demonstrates cytotoxic activity against multiple cancer cell lines, including A549 (lung), H460 (lung), and HT-29 (colon), with IC₅₀ values ranging from 0.56 to 1.59 µM [1].

Why c-Met-IN-10 Cannot Be Interchanged with Other c-Met Inhibitors: Structural and Functional Differentiation


Although multiple c-Met inhibitors are commercially available, direct substitution is not scientifically justified due to significant differences in binding mode, potency, and cellular efficacy. c-Met-IN-10 is a Type II inhibitor that binds to an inactive kinase conformation, a feature that can confer advantages against certain resistance mutations that affect Type I inhibitors [1]. Furthermore, even within the same chemical series, minor structural modifications lead to substantial variations in kinase inhibition and cytotoxicity, as demonstrated by the structure-activity relationship (SAR) data in the primary study [1]. Therefore, selection of c-Met-IN-10 must be based on its specific, quantifiable performance relative to defined comparators, as outlined below.

c-Met-IN-10 Quantitative Differentiation Evidence: Direct Comparative Data Against Foretinib and In-Class Analogs


c-Met-IN-10 Kinase Inhibition Potency: Benchmarking Against the c-Met Inhibitor Foretinib

c-Met-IN-10 (compound 26a) demonstrates an enzymatic IC₅₀ of 16 nM (0.016 µM) against c-Met kinase [1]. While this value indicates potent inhibition, a direct comparison to the clinical-stage c-Met inhibitor foretinib (reported c-Met IC₅₀ = 0.4 nM) reveals that foretinib is approximately 40-fold more potent in the cell-free enzymatic assay. This comparison underscores that c-Met-IN-10 is not the most potent c-Met inhibitor available, and its utility must be defined by other differentiating characteristics, such as cellular efficacy and mechanism of action.

c-Met kinase inhibition Enzymatic assay IC50 comparison

Superior Cytotoxic Activity Against H460 and HT-29 Cancer Cells Compared to Foretinib

Despite lower enzymatic potency, c-Met-IN-10 demonstrates superior cytotoxic activity against specific cancer cell lines when compared to foretinib. The primary study explicitly states that 'The cytotoxic activities of 26a were more potent than foretinib against H460 and HT-29 cells' [1]. The IC₅₀ values for c-Met-IN-10 against H460 and HT-29 cells were 0.72 µM and 0.56 µM, respectively [1]. While the exact IC₅₀ values for foretinib in these cell lines are not reported in the same study, the qualitative statement of superiority provides a key differentiation point for researchers studying these specific cancer types.

Cancer cell cytotoxicity Lung cancer Colon cancer Foretinib comparison

Broad-Spectrum Cytotoxicity Profile Across A549, H460, and HT-29 Cell Lines

c-Met-IN-10 demonstrates a well-characterized, broad-spectrum cytotoxic profile across three commonly used cancer cell lines: A549 (lung), H460 (lung), and HT-29 (colon). The reported IC₅₀ values are 1.59 µM, 0.72 µM, and 0.56 µM, respectively [1]. Within the same study, numerous structural analogs (e.g., compounds 15a-f, 19a-g, 26b-e) exhibited significantly lower or negligible activity, confirming that the specific structural features of c-Met-IN-10—namely the 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker—are critical for this activity profile [1].

Antiproliferative activity Cancer cell panel SAR analysis

Functional Impact on Colony Formation, Apoptosis, and Cell Motility

Beyond simple cytotoxicity, c-Met-IN-10 has been functionally characterized for its effects on key cancer cell behaviors. The compound was shown to suppress colony formation in HT-29 cells, induce apoptosis in both HT-29 and A549 cells (as confirmed by AO/EB staining), and inhibit the motility of A549 cells in a wound-healing assay [1]. While these functional data were not directly compared to foretinib in the same assays, they establish a mechanistic profile that differentiates c-Met-IN-10 from compounds that may only be characterized by IC₅₀ values alone.

Colony formation Apoptosis induction Cell migration Functional assays

Structure-Activity Relationship (SAR) Confirmation of the 4-Methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide Linker

The primary study systematically evaluated three distinct linker moieties (Series A, B, and C). Compound 26a, containing the 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker (Series C), was identified as the most promising compound overall [1]. The SAR analysis concluded that this specific linker was 'more preferred' and that electron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity [1]. This finding provides a clear structural rationale for why c-Met-IN-10 outperforms its direct analogs within the same study, such as compounds with different linkers or substituents.

Structure-activity relationship SAR Linker optimization Type II inhibitor

c-Met-IN-10 Optimal Use Cases: Research and Preclinical Applications Based on Quantified Evidence


Investigating c-Met-Driven Signaling in H460 Lung Cancer and HT-29 Colon Cancer Models

c-Met-IN-10 is ideally suited for studies focused on H460 (non-small cell lung cancer) and HT-29 (colorectal adenocarcinoma) cell lines. The evidence demonstrates that its cytotoxic activity against these specific cells is superior to that of foretinib [1]. This makes c-Met-IN-10 a preferred tool compound for dissecting c-Met-dependent pathways and evaluating therapeutic hypotheses in these cancer types.

Functional Studies of c-Met in Tumor Progression, Metastasis, and Apoptosis

Researchers studying the multifaceted roles of c-Met in cancer biology—including cell migration, colony formation, and apoptosis—will find c-Met-IN-10 to be a well-characterized probe. The compound has been functionally validated in colony formation assays, AO/EB apoptosis staining, and wound-healing migration assays [1], providing a comprehensive functional profile beyond simple viability measurements.

Structure-Activity Relationship (SAR) Studies on Type II c-Met Inhibitors

c-Met-IN-10 serves as a key reference compound for SAR studies focusing on the 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide linker and electron-withdrawing substituents. The primary study identified this specific structural combination as optimal for activity [1], making c-Met-IN-10 a critical benchmark for evaluating novel analogs.

Comparative Studies Requiring a Defined Cytotoxicity Fingerprint

For experiments requiring a compound with a precisely defined cytotoxicity profile across a panel of cancer cell lines (A549, H460, HT-29), c-Met-IN-10 offers a reproducible and well-documented reference point. The specific IC₅₀ values (1.59 µM, 0.72 µM, 0.56 µM) [1] allow for rigorous quantitative comparisons in multi-cell-line screening campaigns.

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